2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O3S/c19-14-7-6-11(22(24)25)9-13(14)17(23)21-18-20-15-8-5-10-3-1-2-4-12(10)16(15)26-18/h1-9H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLEFNREPJHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria. The molecular pathways involved in this process are still under investigation, but the compound’s ability to bind to and inhibit DprE1 is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Fused Thiazole Systems
Compound 2-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrobenzamide ():
This analogue replaces the naphthothiazole with a benzothiazolo[5,4-e]thiazole system. The additional methyl group may enhance lipophilicity, while the fused thiazole rings maintain planar geometry for π-π stacking.
Nitrobenzamide Derivatives with Varied Heterocycles
2-Chloro-N-(5-methylisoxazol-3-yl)-5-nitrobenzamide ():
The isoxazole ring introduces a smaller heterocycle compared to naphthothiazole, likely reducing steric bulk but limiting aromatic interactions. This compound is marketed as an intermediate, suggesting utility in drug synthesis .5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ():
A thiazole-linked variant with a methoxyphenyl substituent. The para-methoxy group may enhance solubility, while the meta-methyl group could sterically hinder target binding .
Bioactive Analogues with RORγ Modulation
- 2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide (2C3MP) (): This compound activates RORγ with a 2.1-fold induction of G6PC mRNA, attributed to the chloro and nitro substituents.
- N-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-chlorobenzamide (): Incorporates a benzimidazole-thiazolidinone hybrid structure. The sulfanylidene group may engage in hydrogen bonding, differing from the nitro group’s electron-withdrawing effects in the target compound .
Key Findings and Implications
Substituent Sensitivity : Nitro and chloro groups are critical for electron withdrawal and steric effects, as seen in RORγ-active 2C3MP versus inactive 2IP6MP .
Synthetic Accessibility : Many analogues (e.g., ) are synthesized via coupling reactions with 2-chloro-5-nitrobenzoyl chloride, suggesting scalable routes for the target compound.
Biological Activity
The compound 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C14H9ClN3O3S
- Molecular Weight : 328.75 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Thiazole derivatives are known to exhibit diverse activities through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The presence of electron-withdrawing groups (like nitro) enhances the inhibitory potential by stabilizing the transition state during enzyme catalysis .
- Cellular Pathways : The compound may influence various cellular pathways by acting as a ligand for specific receptors or enzymes, leading to downstream effects that can modulate cellular functions.
Antidiabetic Potential
Research has indicated that compounds similar to this compound exhibit significant antidiabetic properties. In vitro studies demonstrated varying degrees of α-glucosidase inhibitory activity with IC50 values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM compared to the reference drug acarbose (IC50 = 39.48 ± 0.80 μM) .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications in the substituents on the benzamide moiety significantly affect the biological activity of thiazole derivatives. For instance:
- The introduction of electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro) at specific positions resulted in enhanced potency against targeted enzymes .
Comparative Analysis
A comparative study involving various thiazole derivatives highlighted that:
| Compound | IC50 (μM) | Target |
|---|---|---|
| 5o | 10.75 ± 0.52 | α-glucosidase |
| Reference (Acarbose) | 39.48 ± 0.80 | α-glucosidase |
| Other Thiazoles | Varies | Various targets |
This table illustrates the superior activity of compound 5o compared to established antidiabetic agents.
Q & A
Q. Q1. What synthetic strategies are recommended for constructing the naphtho[2,1-d][1,3]thiazole core in this compound?
A1. The synthesis of the naphtho-thiazole scaffold typically involves cyclization reactions between naphthalene derivatives and thiazole precursors. For example:
- Key step : Condensation of 2-aminonaphthalene-1-thiol with a nitrobenzoyl chloride derivative under controlled pH (7–8) and temperature (60–80°C) to form the thiazolidinone intermediate.
- Optimization : Microwave-assisted synthesis (e.g., 100–150 W, 15–30 min) can improve yields (e.g., from 45% to 68%) by enhancing reaction kinetics .
- Purity control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical due to potential byproducts from competing nucleophilic attacks .
Q. Q2. How can researchers validate the (2Z)-configuration of the thiazol-2-ylidene moiety?
A2. The stereochemistry is confirmed via:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures and assigning Z/E configurations .
- NMR analysis : - and -NMR coupling constants (e.g., for olefinic protons) and NOESY correlations help distinguish stereoisomers .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict energy-minimized geometries and compare them with experimental data .
Q. Q3. What spectroscopic techniques are essential for characterizing this compound’s nitrobenzamide group?
A3.
- FT-IR : Peaks at 1530–1350 cm (asymmetric NO stretching) and 1680–1650 cm (amide C=O) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M+H] or [M+Na]) validates the molecular formula (e.g., CHClNOS) .
- UV-Vis : Absorbance at 270–290 nm (π→π* transitions in the nitroaromatic system) correlates with electronic properties .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?
A4. Polymorphism often arises from variations in solvent or crystallization conditions:
- SHELXL refinement : Use restraints for disordered regions and anisotropic displacement parameters to improve R-factor convergence (<5%) .
- Thermal analysis : DSC/TGA identifies stable polymorphs by comparing melting points and decomposition profiles .
- Synchrotron XRD : High-resolution data collection (λ = 0.7–1.0 Å) resolves overlapping Bragg peaks in low-symmetry space groups .
Q. Q5. What methodologies are used to analyze the compound’s binding affinity to biological targets (e.g., antimicrobial enzymes)?
A5.
- Molecular docking (AutoDock/Vina) : Docking into active sites (e.g., E. coli dihydrofolate reductase) evaluates binding poses and scores (ΔG < −7 kcal/mol suggests strong affinity) .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) with immobilized protein targets .
- Microscale thermophoresis (MST) : Quantifies dissociation constants (K) using fluorescence shifts in nanomolar ranges .
Q. Q6. How can structure-activity relationships (SARs) guide the design of derivatives with improved bioactivity?
A6.
- Electron-withdrawing substituents : Chloro and nitro groups enhance electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine in bacterial enzymes) .
- Thiazole ring modifications : Introducing methyl groups at C4 increases lipophilicity (logP > 3.5), enhancing membrane permeability .
- Data-driven SAR : Multivariate regression models correlate IC values (e.g., <10 µM for anticancer activity) with Hammett constants (σ) or molar refractivity .
Critical Analysis of Contradictory Evidence
- Biological activity disparities : Variability in MIC values across studies (e.g., 2.5 vs. 10 µM for S. aureus) may stem from differences in assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Stereochemical ambiguity : Conflicting NMR assignments for the Z-configuration highlight the need for complementary techniques (e.g., X-ray + NOESY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
